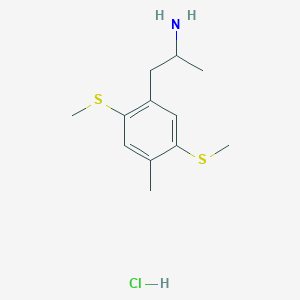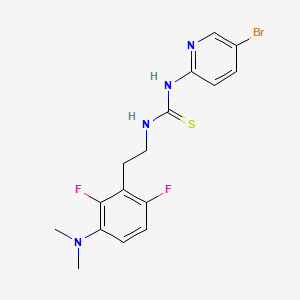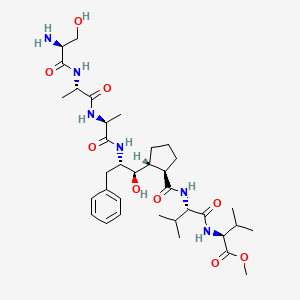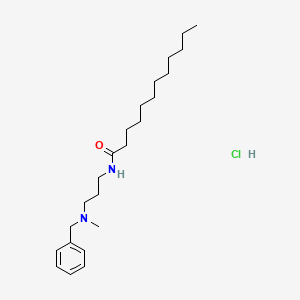
Dodecanamide, N-(3-(methyl(phenylmethyl)amino)propyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ドデカンアミド, N-(3-(メチル(フェニルメチル)アミノ)プロピル)-, モノハイドロクロリドは、科学研究や産業において様々な用途を持つ複雑な有機化合物です。この化合物は、メチル(フェニルメチル)アミノ部分を含む置換プロピル基を持つドデカンアミド骨格を含むその独特の構造によって特徴付けられます。モノハイドロクロリド形態は、化合物の溶解性と反応性に影響を与える可能性のあるハイドロクロリド塩の存在を示しています。
製造方法
合成経路と反応条件
ドデカンアミド, N-(3-(メチル(フェニルメチル)アミノ)プロピル)-, モノハイドロクロリドの合成は通常、複数のステップを伴います。一般的な方法の1つは、ドデカンアミド骨格の調製から始まり、これは脱水条件下でドデカン酸とアンモニアまたはアミンを反応させることで達成できます。得られたドデカンアミドは、その後、さらに官能基化されます。
N-(3-(メチル(フェニルメチル)アミノ)プロピル)基の導入は、一連の反応によって達成できます。例えば、プロピル基は、適切なアルキルハライドを用いた求核置換反応を介して導入できます。メチル(フェニルメチル)アミノ部分は、還元的アミノ化によって添加することができ、ここで第一級アミンが還元剤の存在下でベンジルケトンと反応します。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模になります。連続フロー反応器と自動化システムの使用は、合成の効率と収率を高めることができます。さらに、再結晶化やクロマトグラフィーなどの精製ステップを使用して、高純度の所望の生成物を得ます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-(3-(methyl(phenylmethyl)amino)propyl)-, monohydrochloride typically involves multiple steps. One common method starts with the preparation of the dodecanamide backbone, which can be achieved through the reaction of dodecanoic acid with ammonia or an amine under dehydrating conditions. The resulting dodecanamide is then subjected to further functionalization.
The introduction of the N-(3-(methyl(phenylmethyl)amino)propyl) group can be accomplished through a series of reactions. For example, the propyl group can be introduced via a nucleophilic substitution reaction using a suitable alkyl halide. The methyl(phenylmethyl)amino moiety can be added through reductive amination, where a primary amine reacts with a benzyl ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
化学反応の分析
反応の種類
ドデカンアミド, N-(3-(メチル(フェニルメチル)アミノ)プロピル)-, モノハイドロクロリドは、次のような様々な化学反応を起こすことができます。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化できます。
還元: 還元反応は、分子内の特定の原子の酸化状態を変更するために使用できます。
置換: 求核置換反応または求電子置換反応を用いて、化合物内の特定の原子または基を置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が頻繁に使用されます。
置換: アルキルハライドやスルホン酸塩などの試薬は、置換反応で、しばしば塩基性または酸性条件下で使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はカルボン酸またはケトンを生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
ドデカンアミド, N-(3-(メチル(フェニルメチル)アミノ)プロピル)-, モノハイドロクロリドは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、また様々な有機反応における試薬として使用されます。
生物学: この化合物は、両親媒性のために、細胞シグナル伝達と膜相互作用を伴う研究で使用できます。
産業: この化合物は、特殊化学品、界面活性剤、およびその他の工業製品の製剤に使用できます。
科学的研究の応用
Dodecanamide, N-(3-(methyl(phenylmethyl)amino)propyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving cell signaling and membrane interactions due to its amphiphilic nature.
Industry: The compound can be used in the formulation of specialty chemicals, surfactants, and other industrial products.
作用機序
ドデカンアミド, N-(3-(メチル(フェニルメチル)アミノ)プロピル)-, モノハイドロクロリドがその効果を発揮するメカニズムは、その特定の用途によって異なります。生物系では、細胞膜または特定の受容体と相互作用し、シグナル伝達経路と細胞応答に影響を与える可能性があります。関与する分子標的と経路は異なる場合がありますが、通常、タンパク質や脂質との相互作用が含まれます。
類似化合物の比較
類似化合物
N-メチルドデカンアミド: 構造が類似していますが、置換プロピル基がありません。
ドデカンアミド, N-プロピル-: 類似の骨格ですが、窒素原子上の置換基が異なります。
1-ドデカンアミン, N,N-ジメチル-: 類似のドデシル鎖を含んでいますが、官能基が異なります。
独自性
ドデカンアミド, N-(3-(メチル(フェニルメチル)アミノ)プロピル)-, モノハイドロクロリドは、独自の化学的および物理的特性を与える官能基の特定の組み合わせのためにユニークです。この独自性は、研究や産業における特殊な用途に役立ちます。
類似化合物との比較
Similar Compounds
N-Methyldodecanamide: Similar in structure but lacks the substituted propyl group.
Dodecanamide, N-propyl-: Similar backbone but different substituents on the nitrogen atom.
1-Dodecanamine, N,N-dimethyl-: Contains a similar dodecyl chain but different functional groups.
Uniqueness
Dodecanamide, N-(3-(methyl(phenylmethyl)amino)propyl)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
133783-72-9 |
|---|---|
分子式 |
C23H41ClN2O |
分子量 |
397.0 g/mol |
IUPAC名 |
N-[3-[benzyl(methyl)amino]propyl]dodecanamide;hydrochloride |
InChI |
InChI=1S/C23H40N2O.ClH/c1-3-4-5-6-7-8-9-10-14-18-23(26)24-19-15-20-25(2)21-22-16-12-11-13-17-22;/h11-13,16-17H,3-10,14-15,18-21H2,1-2H3,(H,24,26);1H |
InChIキー |
UYFXTYZYDQTXDH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)NCCCN(C)CC1=CC=CC=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


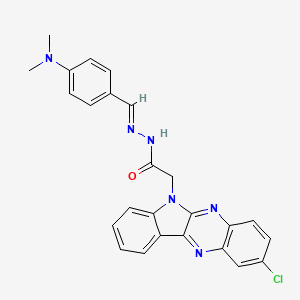

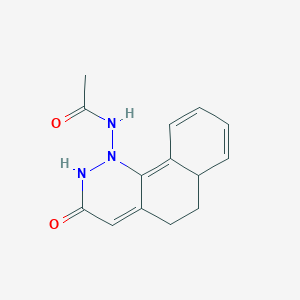
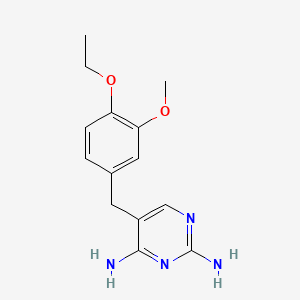
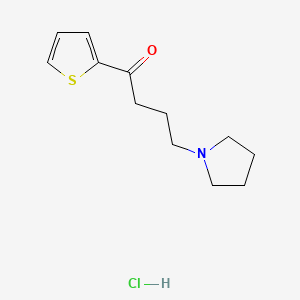
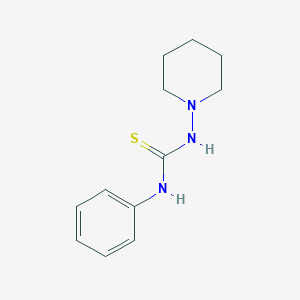


![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)


